molecular formula C22H26BrN3O3 B11547641 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B11547641
M. Wt: 460.4 g/mol
InChI Key: ZYSXLJUBPPOEJU-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE is a synthetic organic molecule with potential applications in various fields of chemistry, biology, and medicine. Its structure features a combination of aromatic and aliphatic components, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of a bromine atom to the phenoxy ring.

    Acetylation: Formation of the acetamido group.

    Condensation: Coupling of the brominated phenoxyacetamide with the butanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and butanamide moieties.

    Reduction: Reduction reactions may target the imino and acetamido groups.

    Substitution: The bromine atom on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medical research, (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE may be investigated for its potential therapeutic properties. Its ability to interact with specific biological targets could make it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[4-(PROPAN-2-YL)PHENYL]BUTANAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triazolo Ring Compounds: Compounds with similar aromatic structures.

Properties

Molecular Formula

C22H26BrN3O3

Molecular Weight

460.4 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C22H26BrN3O3/c1-14(2)17-6-8-18(9-7-17)24-21(27)12-16(4)25-26-22(28)13-29-20-10-5-15(3)11-19(20)23/h5-11,14H,12-13H2,1-4H3,(H,24,27)(H,26,28)/b25-16+

InChI Key

ZYSXLJUBPPOEJU-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)C(C)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)C(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.